1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea is a synthetic small molecule characterized by three distinct structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and ligand-receptor interactions in CNS-targeting compounds .
- Urea linkage: A polar functional group that facilitates hydrogen bonding, often critical for binding to enzymes or receptors .
- 4-(4-Fluorophenyl)piperazine moiety: A nitrogen-containing heterocycle with a para-fluorophenyl substituent, frequently employed in psychotropic and antipsychotic agents due to its affinity for serotonin and dopamine receptors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c21-15-1-4-17(5-2-15)25-11-9-24(10-12-25)8-7-22-20(26)23-16-3-6-18-19(13-16)28-14-27-18/h1-6,13H,7-12,14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGFYZTSWKKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 373.42 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC values ranging from 7.4 μM to 45.2 μM . The mechanism of action appears to involve induction of apoptosis and suppression of tumor growth in vivo.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 |
| Compound B | U87 | 45.2 ± 13.0 |
Neuropharmacological Effects
The compound's structural components suggest potential activity as a monoamine oxidase B (MAO-B) inhibitor, which is relevant in treating neurodegenerative diseases such as Parkinson's disease. Studies have shown that derivatives with similar scaffolds exhibit competitive inhibition against MAO-B with IC values as low as 0.009 µM . In vivo studies indicated improvements in motor function in MPTP-induced models of Parkinson's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzodioxole and piperazine moieties. For instance, electron-withdrawing groups at specific positions have been associated with enhanced inhibitory activity against MAO-B .
Case Study 1: Anticancer Efficacy
In a study involving tumor-bearing mice treated with a structurally similar compound, significant tumor growth suppression was observed, correlating with increased apoptosis in cancer cells . This highlights the potential therapeutic application of compounds related to the target structure.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine derivatives indicated that modifications in the piperazine ring could enhance binding affinity to MAO-B, thus providing a basis for developing new treatments for neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact on Activity
- Urea vs.
- Piperazine Substituents : The 4-fluorophenyl group in the target compound likely increases lipophilicity and CNS penetration relative to the trifluoromethylphenyl group in Compound 17 or the chlorophenyl groups in Compounds 13–14 .
- Aromatic Moieties : The benzo[d][1,3]dioxol-5-yl group is retained across multiple analogs, suggesting its role in π-π stacking interactions with biological targets .
Research Findings and Implications
- Antiparasitic Potential: Piperazine derivatives like Compound 17 demonstrate moderate anti-Trypanosoma cruzi activity, suggesting the target compound could be optimized for similar applications .
- Structural Limitations : The urea group may confer susceptibility to hydrolysis compared to more stable ketone or ester linkages, necessitating formulation adjustments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
